molecular formula C14H12N4O2 B303276 5-(4-Methoxyphenoxy)-1-phenyltetrazole

5-(4-Methoxyphenoxy)-1-phenyltetrazole

Cat. No. B303276
M. Wt: 268.27 g/mol
InChI Key: SUTBEHZLUBNRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenoxy)-1-phenyltetrazole, also known as MPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a white crystalline powder with a molecular weight of 308.34 g/mol and a melting point of 110-112°C.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)-1-phenyltetrazole is not fully understood. However, it has been proposed that 5-(4-Methoxyphenoxy)-1-phenyltetrazole may act as a cyclooxygenase (COX) inhibitor, which is responsible for the anti-inflammatory, analgesic, and antipyretic activities observed in medicinal chemistry studies. In cancer cells, 5-(4-Methoxyphenoxy)-1-phenyltetrazole has been found to induce apoptosis through the activation of caspase-3 and caspase-9. In materials science, 5-(4-Methoxyphenoxy)-1-phenyltetrazole acts as a ligand to coordinate with metal ions to form MOFs and coordination polymers.
Biochemical and Physiological Effects:
5-(4-Methoxyphenoxy)-1-phenyltetrazole has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to induce apoptosis in cancer cells. In materials science, 5-(4-Methoxyphenoxy)-1-phenyltetrazole has been used as a ligand to form MOFs and coordination polymers. In analytical chemistry, 5-(4-Methoxyphenoxy)-1-phenyltetrazole has been used as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-Methoxyphenoxy)-1-phenyltetrazole in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize, making it readily available for use in various applications. However, one limitation of using 5-(4-Methoxyphenoxy)-1-phenyltetrazole is its low solubility in water, which may affect its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 5-(4-Methoxyphenoxy)-1-phenyltetrazole. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 5-(4-Methoxyphenoxy)-1-phenyltetrazole and its potential as an anticancer agent. In materials science, 5-(4-Methoxyphenoxy)-1-phenyltetrazole can be further explored as a ligand for the synthesis of new MOFs and coordination polymers. In analytical chemistry, 5-(4-Methoxyphenoxy)-1-phenyltetrazole can be used as a fluorescent probe for the detection of other metal ions. Overall, 5-(4-Methoxyphenoxy)-1-phenyltetrazole has shown great potential for use in various fields and further research is needed to fully understand its capabilities.
Conclusion:
In conclusion, 5-(4-Methoxyphenoxy)-1-phenyltetrazole is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(4-Methoxyphenoxy)-1-phenyltetrazole has shown great potential for use in medicinal chemistry, materials science, and analytical chemistry, and further research is needed to fully understand its capabilities.

Synthesis Methods

The synthesis of 5-(4-Methoxyphenoxy)-1-phenyltetrazole involves the reaction of 4-methoxyphenol with phenylhydrazine in the presence of sodium acetate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 5-(4-Methoxyphenoxy)-1-phenyltetrazole. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

5-(4-Methoxyphenoxy)-1-phenyltetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(4-Methoxyphenoxy)-1-phenyltetrazole has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, 5-(4-Methoxyphenoxy)-1-phenyltetrazole has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, 5-(4-Methoxyphenoxy)-1-phenyltetrazole has been used as a fluorescent probe for the detection of metal ions.

properties

Product Name

5-(4-Methoxyphenoxy)-1-phenyltetrazole

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

5-(4-methoxyphenoxy)-1-phenyltetrazole

InChI

InChI=1S/C14H12N4O2/c1-19-12-7-9-13(10-8-12)20-14-15-16-17-18(14)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

SUTBEHZLUBNRES-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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